Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
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Overview
Description
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
This can be accomplished through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH) .
Finally, the benzoate ester is formed by reacting the substituted tetrahydroisoquinoline with methyl 4-bromobenzoate under basic conditions, such as potassium carbonate (K2CO3) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors in the body, potentially modulating their activity . For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is unique due to the presence of ethoxy groups, which may confer different biological activities and chemical reactivity compared to its methoxy-substituted analogs . Additionally, the benzoate ester may influence its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate |
InChI |
InChI=1S/C21H25NO4/c1-4-25-18-12-16-10-11-22-20(17(16)13-19(18)26-5-2)14-6-8-15(9-7-14)21(23)24-3/h6-9,12-13,20,22H,4-5,10-11H2,1-3H3 |
InChI Key |
AQYLPVYLPZDSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OCC |
Origin of Product |
United States |
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